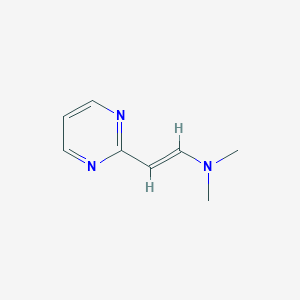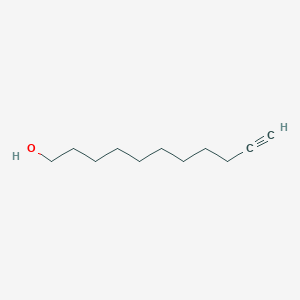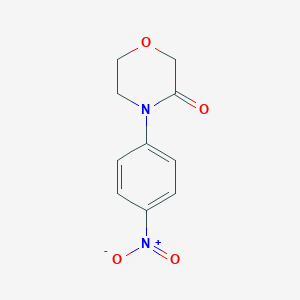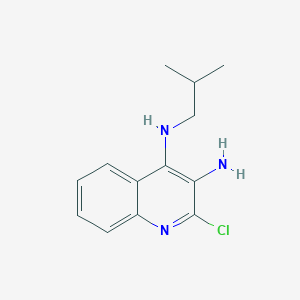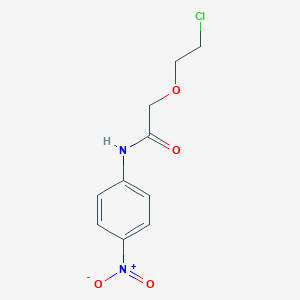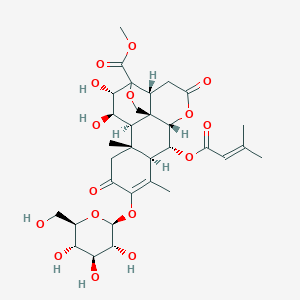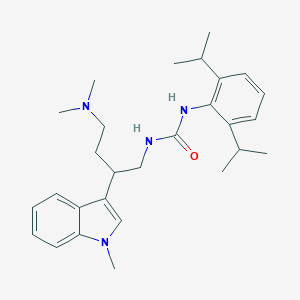
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(4-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)butyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(4-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)butyl)urea is a chemical compound that is commonly referred to as BAY 43-9006 or Sorafenib. It is a small molecule inhibitor that has been used in the treatment of various types of cancer. Sorafenib was initially approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. The drug has been shown to have a significant impact on cancer cells, and it has become an important tool in the fight against cancer.
作用机制
Sorafenib works by inhibiting the activity of several proteins that are involved in cell proliferation and angiogenesis. The drug inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway. Sorafenib also inhibits the activity of VEGFR-2 and VEGFR-3, which are involved in the VEGF signaling pathway. By inhibiting these proteins, Sorafenib blocks the growth of cancer cells and prevents the formation of new blood vessels that are required for tumor growth.
Biochemical and physiological effects:
Sorafenib has several biochemical and physiological effects. The drug inhibits the activity of several proteins that are involved in cell proliferation and angiogenesis. Sorafenib also induces apoptosis in cancer cells. The drug has been shown to have anti-inflammatory effects and can reduce the production of cytokines that are involved in inflammation. Sorafenib can also reduce the production of growth factors that are involved in tumor growth.
实验室实验的优点和局限性
Sorafenib has several advantages for lab experiments. The drug has been extensively studied and has a well-established mechanism of action. Sorafenib is also readily available and can be easily synthesized in the lab. However, Sorafenib has some limitations for lab experiments. The drug has a short half-life and can be rapidly metabolized in vivo. Sorafenib can also have off-target effects, which can complicate data interpretation.
未来方向
There are several future directions for the development of Sorafenib. One potential direction is the development of combination therapies that can enhance the efficacy of Sorafenib. Another potential direction is the development of Sorafenib analogs that can have improved pharmacokinetic properties. Additionally, Sorafenib can be used in combination with other targeted therapies to improve patient outcomes. Finally, Sorafenib can be used in the treatment of other types of cancer, including breast cancer and lung cancer.
Conclusion:
Sorafenib is a small molecule inhibitor that has been used in the treatment of various types of cancer. The drug has a well-established mechanism of action and has been extensively studied for its anti-cancer properties. Sorafenib has several advantages for lab experiments, but it also has some limitations. There are several future directions for the development of Sorafenib, including the development of combination therapies and the use of Sorafenib in the treatment of other types of cancer.
合成方法
The synthesis of Sorafenib is a complex process that involves several steps. The first step involves the reaction of 4-chloro-3-nitrobenzoic acid with 2,6-diisopropylaniline in the presence of a base. This reaction produces 4-(2,6-diisopropylphenylamino)-3-nitrobenzoic acid. The next step involves the reduction of the nitro group to an amino group using a reducing agent. This reaction produces 4-(2,6-diisopropylphenylamino)-3-aminobenzoic acid. The final step involves the reaction of 4-(2,6-diisopropylphenylamino)-3-aminobenzoic acid with N-(4-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)butyl)urea in the presence of a coupling agent. This reaction produces Sorafenib.
科学研究应用
Sorafenib has been extensively studied for its anti-cancer properties. The drug has been shown to inhibit the growth of cancer cells by blocking the activity of several proteins that are involved in cell proliferation and angiogenesis. Sorafenib has been used in the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer. The drug has been shown to improve the overall survival rate of patients with advanced renal cell carcinoma and hepatocellular carcinoma.
属性
CAS 编号 |
145131-51-7 |
|---|---|
产品名称 |
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(4-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)butyl)urea |
分子式 |
C28H40N4O |
分子量 |
448.6 g/mol |
IUPAC 名称 |
1-[4-(dimethylamino)-2-(1-methylindol-3-yl)butyl]-3-[2,6-di(propan-2-yl)phenyl]urea |
InChI |
InChI=1S/C28H40N4O/c1-19(2)22-12-10-13-23(20(3)4)27(22)30-28(33)29-17-21(15-16-31(5)6)25-18-32(7)26-14-9-8-11-24(25)26/h8-14,18-21H,15-17H2,1-7H3,(H2,29,30,33) |
InChI 键 |
VNRCXPDITUCMEX-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC(CCN(C)C)C2=CN(C3=CC=CC=C32)C |
规范 SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC(CCN(C)C)C2=CN(C3=CC=CC=C32)C |
同义词 |
N(sup 1)-(2,6-Diisopropylphenyl)-N(sup 2)-(4-dimethylamino-2-(1-methyl -3-indolyl)butyl)urea |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



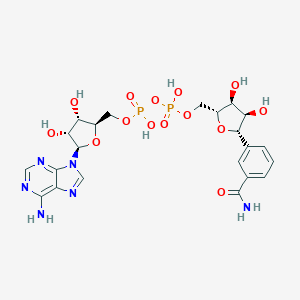

![2-Methyl-1-[2-[(2-methyl-2-prop-2-ynylsulfanylpropyl)amino]anilino]propane-2-thiol](/img/structure/B139971.png)


